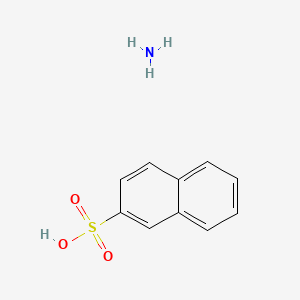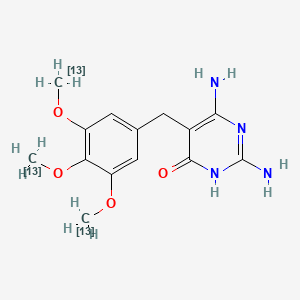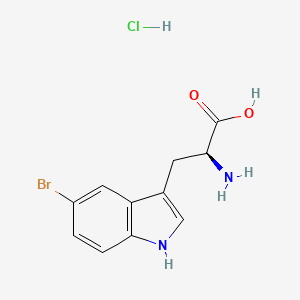![molecular formula C19H25ClN5O2+ B13834466 2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological research. The compound is characterized by its azo group, which is responsible for its color, and its quaternary ammonium group, which imparts solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This intermediate is then coupled with N,N,N-trimethylethanaminium chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of nitro compounds.
Reduction: The compound can be reduced to form amines, which can further react to form various derivatives.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, nitro derivatives, and amines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Wirkmechanismus
The mechanism of action of [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium involves its interaction with cellular components. The azo group can form hydrogen bonds with proteins and nucleic acids, leading to changes in their structure and function. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: This compound has a similar structure but lacks the quaternary ammonium group, affecting its solubility and applications.
Synacryl Red 2G: Another azo dye with similar color properties but different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the quaternary ammonium group in [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium makes it unique among azo dyes. This group enhances its solubility in water and its ability to interact with biological membranes, making it more versatile for various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H25ClN5O2+ |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium |
InChI |
InChI=1S/C19H25ClN5O2/c1-25(2,3)13-12-21-11-10-15-4-6-16(7-5-15)22-23-19-9-8-17(24(26)27)14-18(19)20/h4-9,14,21H,10-13H2,1-3H3/q+1 |
InChI-Schlüssel |
AKIYYDSXDIXEOB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCNCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)


![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)

![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
